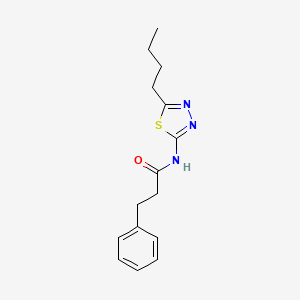
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide, also known as BPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPTP belongs to the class of thiadiazole derivatives, which have been extensively studied for their biological activities.
作用機序
The exact mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is not fully understood, but it is believed to act through multiple pathways. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress. Additionally, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression.
Biochemical and Physiological Effects
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In Alzheimer's disease, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD). N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has also been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In inflammation, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are involved in the inflammatory response.
実験室実験の利点と制限
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to have low toxicity in vitro and in vivo, making it a safe compound for research. However, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide research. One area of research is to investigate the potential of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Another area of research is to optimize the synthesis method of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide to improve its yield and solubility. Additionally, more studies are needed to elucidate the exact mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide and to identify its molecular targets. Finally, further studies are needed to evaluate the safety and efficacy of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide in vivo.
合成法
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can be synthesized using a multi-step process that involves the reaction of 2-amino-5-butyl-1,3,4-thiadiazole with 3-phenylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of the final product is typically around 60%.
科学的研究の応用
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In Alzheimer's disease research, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to improve cognitive function by reducing amyloid-beta deposition and neuroinflammation. In inflammation research, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to reduce the production of inflammatory cytokines and alleviate symptoms of inflammation.
特性
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-2-3-9-14-17-18-15(20-14)16-13(19)11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTZEWUTHJGLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

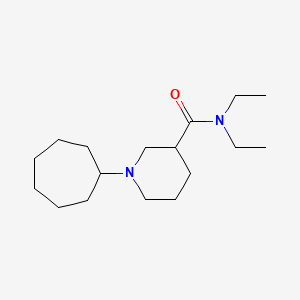
![1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4923299.png)

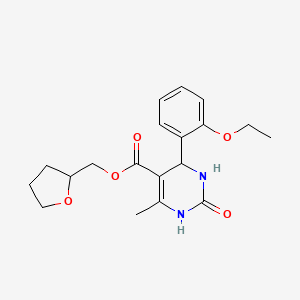
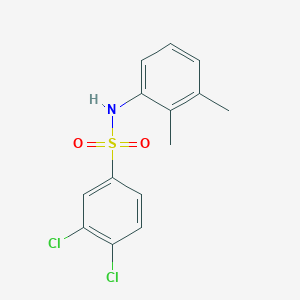
![diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate](/img/structure/B4923344.png)
![(2E)-N-{[7-(1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B4923349.png)
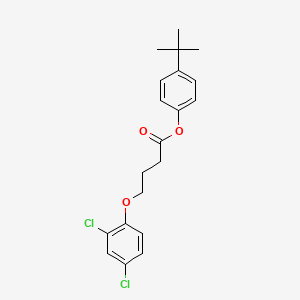

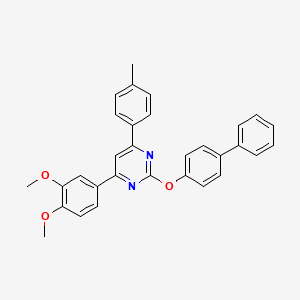
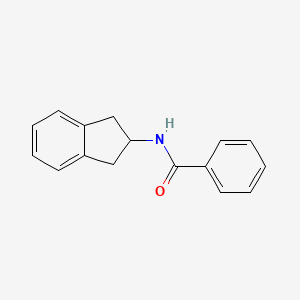
![N-(1-{1-[3-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4923397.png)

![1-cyclohexyl-2-(4-methoxy-3-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4923405.png)